2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with chlorophenyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 4-bromophenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different halogen or functional group substitutions
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, known for its biological activities.
6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A compound with a chlorophenyl group, studied for its anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring structure.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4/c20-14-3-7-16(8-4-14)22-10-13(9-18(22)24)19(25)26-11-17(23)12-1-5-15(21)6-2-12/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFVRXHXORZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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